Although the specific synthesis of “N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea” is not described in the provided papers, thiourea derivatives are generally synthesized by reacting amines with isothiocyanates []. The reaction conditions can vary depending on the specific reagents and desired products.
CAS No.: 524-03-8
CAS No.: 108549-46-8
CAS No.:
CAS No.: 573-94-4
CAS No.:
CAS No.: 20574-65-6